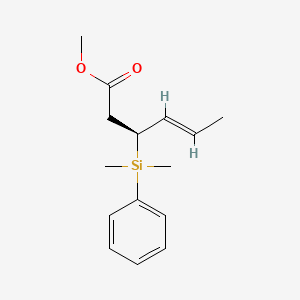

(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is an organic compound with the molecular formula C15H22O2Si It is a silyl ether derivative, characterized by the presence of a dimethylphenylsilyl group attached to a hexenoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate typically involves the reaction of a suitable hexenoate precursor with a dimethylphenylsilyl reagent. One common method is the hydrosilylation of an alkyne or alkene precursor using a platinum or rhodium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-100°C).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding silanol or siloxane derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced silyl ethers.

Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ether.

Substitution: Halides, alkoxides, in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

Oxidation: Silanol or siloxane derivatives.

Reduction: Reduced silyl ethers.

Substitution: Various substituted silyl ethers depending on the nucleophile used.

Applications De Recherche Scientifique

(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds. It serves as a building block for the development of new materials with unique properties.

Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.

Medicine: Explored for its potential in drug delivery systems, where the silyl group can be used to protect sensitive drug molecules and improve their pharmacokinetic properties.

Industry: Utilized in the production of specialty polymers and coatings, where its unique structural features contribute to improved material properties.

Mécanisme D'action

The mechanism of action of (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate involves its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of the silyl group, which can stabilize reaction intermediates and enhance the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparaison Avec Des Composés Similaires

(3S,4E)-Methyl 3-(trimethylsilyl)-4-hexenoate: Similar structure but with a trimethylsilyl group instead of a dimethylphenylsilyl group.

(3S,4E)-Methyl 3-(tert-butyldimethylsilyl)-4-hexenoate: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.

(3S,4E)-Methyl 3-(triisopropylsilyl)-4-hexenoate: Features a triisopropylsilyl group, providing increased steric hindrance and stability.

Uniqueness: (3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required.

Activité Biologique

(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate, with the molecular formula C15H22O2Si and CAS number 136314-66-4, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article synthesizes available information regarding its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 262.42 g/mol

- Form : Liquid

- Structure : The compound features a silyl group attached to a hexenoate moiety, which may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research on related compounds suggests that this compound may possess antimicrobial properties. While specific studies on this compound are sparse, its structural analogs have demonstrated:

- Antibacterial Activity : Compounds with similar structures often exhibit activity against gram-positive and gram-negative bacteria.

- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains, indicating potential broad-spectrum antimicrobial applications.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study exploring the antimicrobial activity of silylated compounds found that modifications at the silyl group significantly influenced antibacterial potency against Staphylococcus aureus and Escherichia coli. While direct data on this compound is lacking, these findings suggest potential efficacy in similar contexts.

-

Enzyme Inhibition Studies :

- Related compounds have been investigated for their ability to inhibit enzymes such as proteases and lipases. The presence of a silyl group often enhances binding affinity due to improved hydrophobic interactions.

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparative analysis can be useful. Below is a summary table highlighting key properties and activities of similar compounds:

| Compound Name | Molecular Formula | Antibacterial Activity | Antifungal Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | C15H22O2Si | Potential | Potential | Possible |

| Silylated Analog A | C14H20O2Si | Yes | Moderate | Strong |

| Silylated Analog B | C16H24O2Si | Yes | Yes | Moderate |

Propriétés

IUPAC Name |

methyl (E,3S)-3-[dimethyl(phenyl)silyl]hex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBVSVWXXPCVKB-VZUFXWRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.